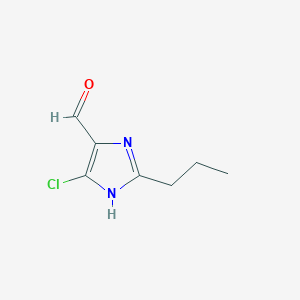
1H-Imidazole-4-carboxaldehyde, 5-chloro-2-propyl-
Descripción general
Descripción
“1H-Imidazole-4-carboxaldehyde, 5-chloro-2-propyl-” is also known as “2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde” or “2-Butyl-4-chloro-5-formylimidazole”. It has a linear formula of C3N2HClCHOCH2CH2CH2CH3 . This compound is a key component in the synthesis of various functional molecules .
Synthesis Analysis
The synthesis of this compound involves the use of sodium borohydride in the presence of an amine to form secondary amines . It can also be used in the preparation of symmetrical esters of dialkyl 4- (2-butyl-5-chloro-1H-imidazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate .Molecular Structure Analysis
The molecular formula of this compound is C8H11ClN2O and it has a molecular weight of 186.64 . The IUPAC name is 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde . The SMILES string representation is CCCCC1=NC(C=O)=C(Cl)N1 .Chemical Reactions Analysis
This compound undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines . It can also be used in the preparation of symmetrical esters of dialkyl 4- (2-butyl-5-chloro-1H-imidazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 99°C and is soluble in methanol . It is air sensitive and should be stored under inert gas .Safety and Hazards
This compound may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, wearing protective gloves, and washing with plenty of soap and water if it comes into contact with skin .
Propiedades
IUPAC Name |
5-chloro-2-propyl-1H-imidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-2-3-6-9-5(4-11)7(8)10-6/h4H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVVPZWPVIJGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430745 | |
| Record name | 1H-Imidazole-4-carboxaldehyde, 5-chloro-2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-4-carboxaldehyde, 5-chloro-2-propyl- | |
CAS RN |
124750-49-8 | |
| Record name | 1H-Imidazole-4-carboxaldehyde, 5-chloro-2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

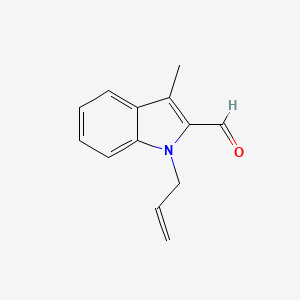
![3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl-](/img/structure/B3346791.png)

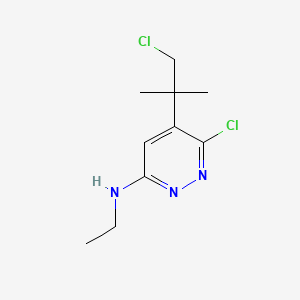
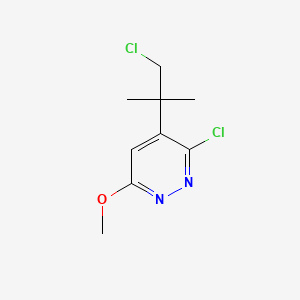


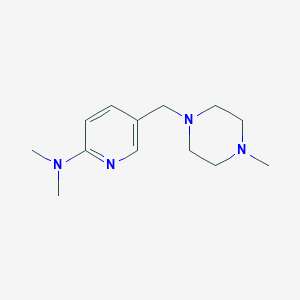


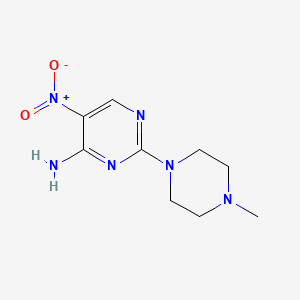
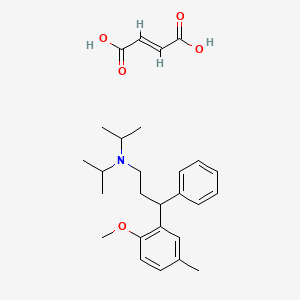
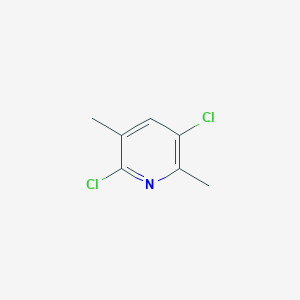
![[(3-Bromo-4-fluorophenyl)methyl]diethyamine](/img/structure/B3346868.png)